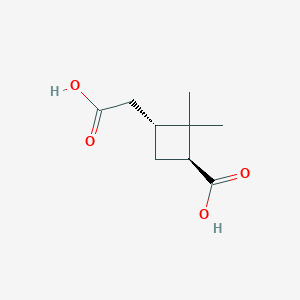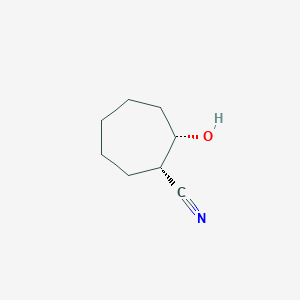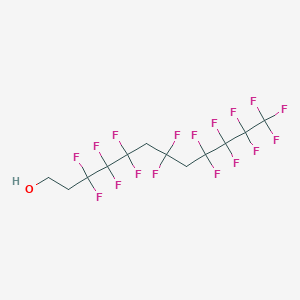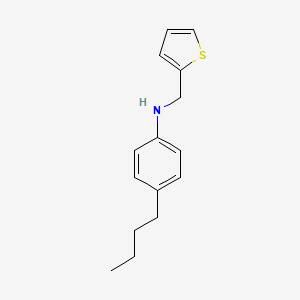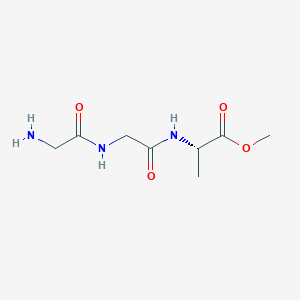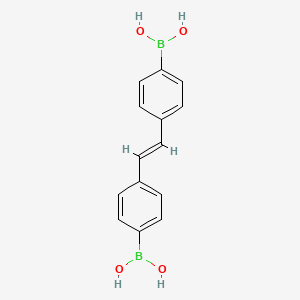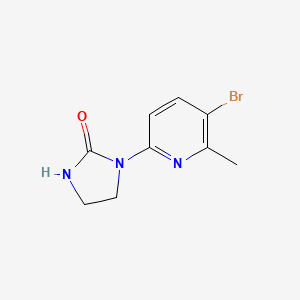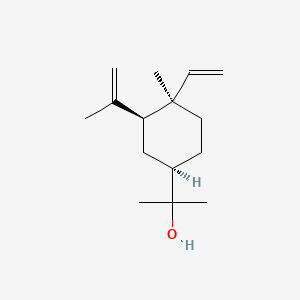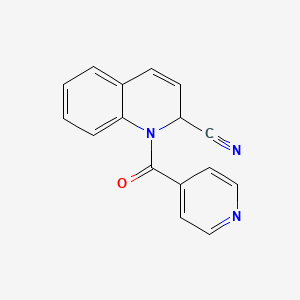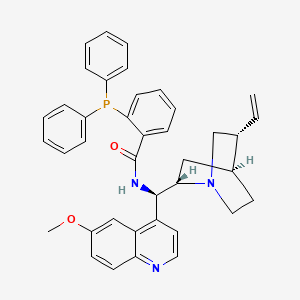
2-(Diphenylphosphaneyl)-N-((R)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a quinoline moiety, a quinuclidine ring, and a diphenylphosphane group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide typically involves multiple steps, including:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Synthesis of the Quinuclidine Ring: The quinuclidine ring can be prepared via the catalytic hydrogenation of quinoline derivatives or through the intramolecular cyclization of suitable precursors.
Coupling Reactions: The final compound is assembled through a series of coupling reactions, where the quinoline and quinuclidine intermediates are linked to the diphenylphosphane and benzamide groups using reagents such as palladium catalysts and phosphine ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale without significant loss of yield or purity.
Purification Processes: Implementing robust purification techniques such as recrystallization, chromatography, and distillation to obtain the compound in high purity.
Quality Control: Establishing stringent quality control measures to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts, phosphine ligands for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound’s potential as a therapeutic agent is investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential pharmacological activities. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, the compound’s properties are leveraged for the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s quinoline and quinuclidine moieties are likely to play key roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Quinuclidine Derivatives: Compounds such as quinuclidine and its derivatives, which share the quinuclidine ring structure.
Phosphane Derivatives: Compounds containing diphenylphosphane groups, used in various catalytic and synthetic applications.
Uniqueness
What sets 2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide apart is its combination of these three distinct moieties in a single molecule. This unique structure endows it with a diverse range of chemical and biological properties, making it a versatile compound for research and application.
Properties
Molecular Formula |
C39H38N3O2P |
|---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C39H38N3O2P/c1-3-27-26-42-23-21-28(27)24-36(42)38(32-20-22-40-35-19-18-29(44-2)25-34(32)35)41-39(43)33-16-10-11-17-37(33)45(30-12-6-4-7-13-30)31-14-8-5-9-15-31/h3-20,22,25,27-28,36,38H,1,21,23-24,26H2,2H3,(H,41,43)/t27-,28-,36-,38+/m0/s1 |
InChI Key |
AXFIWPFNGAOZKQ-MFZXWPQSSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



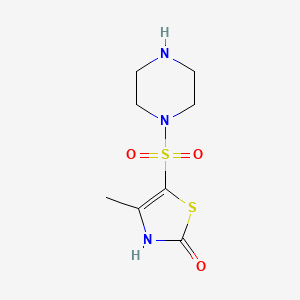
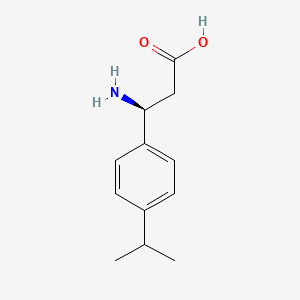
![8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)

